molecular formula C16H15NO3 B8434487 Methyl 5-benzyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 5-benzyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8434487
M. Wt: 269.29 g/mol
InChI Key: MZAJTYLFDTXWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902252B2

Procedure details

The title compound was synthesized from a mixture of 1-tert-butyl 2-methyl 5-benzyl-4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate and methyl 5-benzyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (0.267 g, 0.99 mmol, using the formula weight of the free pyrrole) according to General Procedure 5.1. Purification by column chromatography (0-30% EtOAc/heptane) yielded methyl 5-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate as an off-white solid (0.017 g, 7% yield). Rf (1:1 EtOAc:heptane)=0.66; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.30-2.52 (m, 2H), 2.72-2.90 (m, 4H), 3.10-3.25 (m, 1H), 3.82 (s, 3H), 6.64 (s, 1H), 7.21-7.33 (m, 5H).
Name
1-tert-butyl 2-methyl 5-benzyl-4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:26][C:11]2[N:12](C(OC(C)(C)C)=O)[C:13]([C:15]([O:17][CH3:18])=[O:16])=[CH:14][C:10]=2[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(C1CC2NC(C(OC)=O)=CC=2C1=O)C1C=CC=CC=1.N1C=CC=C1>>[CH2:1]([CH:8]1[CH2:26][C:11]2[NH:12][C:13]([C:15]([O:17][CH3:18])=[O:16])=[CH:14][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-tert-butyl 2-methyl 5-benzyl-4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C(C2=C(N(C(=C2)C(=O)OC)C(=O)OC(C)(C)C)C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C(C2=C(NC(=C2)C(=O)OC)C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0-30% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CC2=C(NC(=C2)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.017 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.